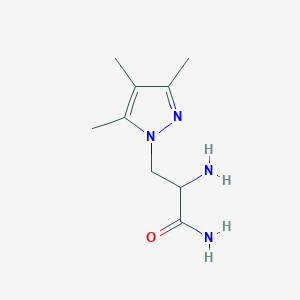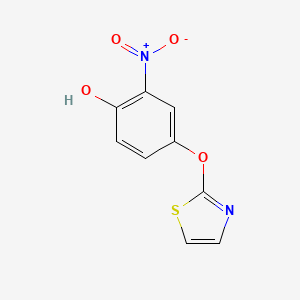
2-(2-Hydroxy-3-phenylacryloyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is an organic compound with the molecular formula C16H12O4 It is known for its unique structure, which includes a hydroxy group, a phenylacryloyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid typically involves the condensation of salicylic acid with cinnamic acid derivatives under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylacryloyl group can be reduced to a phenylethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts
Major Products Formed
Oxidation: 2-(2-Oxo-3-phenylacryloyl)benzoic acid
Reduction: 2-(2-Hydroxy-3-phenylethyl)benzoic acid
Substitution: 2-(2-Alkoxy-3-phenylacryloyl)benzoic acid or 2-(2-Hydroxy-3-phenylacryloyl)benzoate esters
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylacryloyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can be compared with other similar compounds, such as:
Salicylic Acid:
Cinnamic Acid: While cinnamic acid contains a phenylacryloyl group, it lacks the hydroxybenzoic acid moiety, making it less versatile in certain chemical reactions.
2-Hydroxycinnamic Acid: This compound is structurally similar but lacks the benzoic acid moiety, which affects its chemical properties and applications.
Propiedades
Fórmula molecular |
C16H12O4 |
|---|---|
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
2-[(Z)-2-hydroxy-3-phenylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20)/b14-10- |
Clave InChI |
GNNPNKIWDULLFI-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2C(=O)O)\O |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
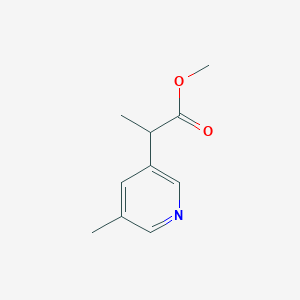
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)


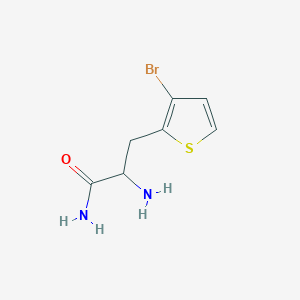
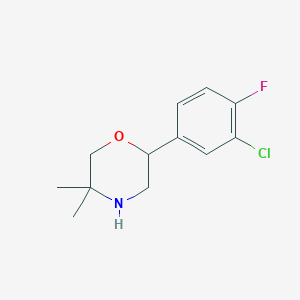
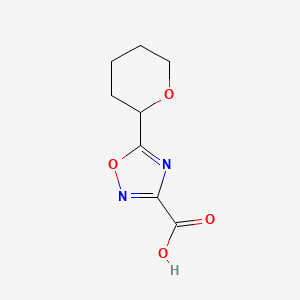

![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)

